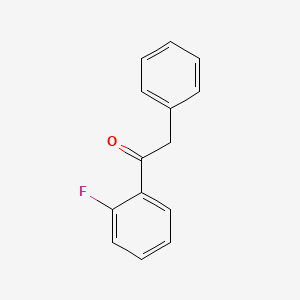

2'-Fluoro-2-phenylacetophenone

Übersicht

Beschreibung

2’-Fluoro-2-phenylacetophenone is a chemical compound with the molecular formula C14H11FO and a molecular weight of 214.23 . It is used in scientific research and has diverse applications in organic synthesis, drug development, and material science.

Synthesis Analysis

2’-Fluoro-2-phenylacetophenone can be synthesized through various methods, including the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Alternative methods involve the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.Molecular Structure Analysis

The molecular structure of 2’-Fluoro-2-phenylacetophenone has been determined using X-ray diffraction techniques. This information provides valuable insights into the molecule’s packing arrangement and intermolecular interactions, which can be crucial for understanding its physical and chemical properties.Physical And Chemical Properties Analysis

2’-Fluoro-2-phenylacetophenone has a density of 1.152g/cm3 . The boiling point is 322.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Application Summary

2’-Fluoro modified nucleic acids are synthesized using 2’-fluoronucleoside triphosphates, which can be commercially obtained . The 2’-fluoro modifications stabilize the N-glycosidic linkage, blocking base loss and subsequent backbone cleavage .

Method of Application

The polymerase-directed synthesis of 2’-fluoro modified DNA is achieved using commercially available 2’-fluoronucleoside triphosphates . Four thermostable DNA polymerases [Pfu (exo − ), Vent (exo − ), Deep Vent (exo − ) and UlTma] were found to incorporate 2’-fluoronucleotides with reasonable efficiency . UlTma DNA polymerase was found to be the best of the enzymes tested for this purpose .

Results or Outcomes

MALDI analysis of enzymatically produced 2’-fluoro modified DNA using the matrix 2,5-dihydroxy benzoic acid showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

Organic Synthesis

Application Summary

2’-Fluoro-2-phenylacetophenone can be used in various organic synthesis reactions. The presence of the fluorine atom and the ketone functional group can potentially contribute to various chemical reactions.

Method of Application

The compound can react with other carbonyl compounds to form more complex molecules. It can also undergo Friedel-Crafts acylation or alkylation reactions under appropriate conditions.

Results or Outcomes

The product of these reactions can be used as intermediates in the synthesis of other organic compounds.

Material Science

Application Summary

Fluorinated aromatic compounds like 2’-Fluoro-2-phenylacetophenone are often employed in the development of functional materials due to their unique properties.

Method of Application

The compound can be incorporated into polymers or other materials to modify their electronic or optical properties.

Results or Outcomes

The resulting materials could potentially have specific electronic or optical properties, making them useful in various applications such as optoelectronics.

Medicinal Chemistry

Method of Application

The compound could be used as a starting material in the synthesis of potential drug candidates. The specific methods of application would depend on the particular drug being synthesized.

Results or Outcomes

The outcomes of these applications are still under investigation. The compound could potentially contribute to the development of new drugs with unique properties.

Photopolymerization

Application Summary

2’-Fluoro-2-phenylacetophenone could potentially be used as a photoinitiator in photopolymerization processes . Photoinitiators that can operate under visible light and low light intensity are actively researched .

Method of Application

The compound could be incorporated into photocurable resins. Upon exposure to light, the photoinitiator generates radicals that initiate the polymerization process .

Results or Outcomes

The use of visible light photoinitiators like 2’-Fluoro-2-phenylacetophenone could address several issues raised by traditional UV photoinitiators, such as safety concerns related to the use of UV light, high energy consumption, and low light penetration of UV light within the photocurable resins .

Safety And Hazards

The safety data sheet indicates that 2’-Fluoro-2-phenylacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Research suggests that 2’-Fluoro-2-phenylacetophenone may have potential applications in various scientific fields. The presence of the fluorine atom and the ketone functional group could potentially contribute to various biological activities. Fluorinated aromatic compounds are often employed in the development of functional materials due to their unique properties. 2’-Fluoro-2-phenylacetophenone could potentially be explored for applications in the design of new materials with specific electronic or optical properties. In addition, a new illicit drug has been discovered in Australia, which is a ketamine analogue called 2’-fluoro-2-oxo-phenylcyclohexylethylamine .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKNRBRFLQSIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507113 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-2-phenylethan-1-one | |

CAS RN |

77294-82-7 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

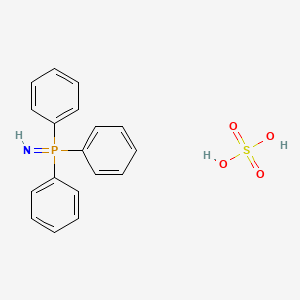

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)